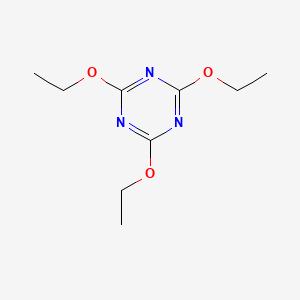
2,4,6-Triethoxy-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Triethoxy-1,3,5-triazine is an organic compound belonging to the triazine family. Triazines are a class of nitrogen-containing heterocycles that have been widely studied due to their diverse applications in various fields such as agriculture, medicine, and materials science. The compound this compound is characterized by three ethoxy groups attached to the triazine ring, which can influence its chemical reactivity and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Triethoxy-1,3,5-triazine typically involves the reaction of cyanuric chloride with ethanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the chlorine atoms on the cyanuric chloride are replaced by ethoxy groups. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process .
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and concentration of reactants, are carefully controlled to ensure efficient production. The product is then purified using techniques such as recrystallization or distillation to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4,6-Triethoxy-1,3,5-triazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The ethoxy groups can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The triazine ring can participate in redox reactions, although these are less common.
Hydrolysis: The ethoxy groups can be hydrolyzed to form the corresponding hydroxyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols can be used under basic or neutral conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of ethoxy groups.
Major Products Formed:
Nucleophilic Substitution: Products include substituted triazines with various functional groups.
Oxidation and Reduction: Products depend on the specific redox conditions but may include oxidized or reduced triazine derivatives.
Hydrolysis: Hydrolyzed products include hydroxyl-substituted triazines.
Wissenschaftliche Forschungsanwendungen
2,4,6-Triethoxy-1,3,5-triazine has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives and as a reagent in organic synthesis.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Medicine: Triazine derivatives, including this compound, are explored for their potential therapeutic properties, such as anticancer and antimicrobial activities.
Industry: It is used in the production of polymers, dyes, and agrochemicals due to its stability and reactivity
Wirkmechanismus
The mechanism of action of 2,4,6-Triethoxy-1,3,5-triazine depends on its specific application. In general, the compound can interact with various molecular targets through its ethoxy groups and triazine ring. For example, in biological systems, it may inhibit enzymes or interact with nucleic acids, leading to its bioactivity. The exact pathways and molecular targets can vary based on the specific context of its use .
Vergleich Mit ähnlichen Verbindungen
2,4,6-Trimethoxy-1,3,5-triazine: Similar structure but with methoxy groups instead of ethoxy groups.
2,4,6-Trichloro-1,3,5-triazine: Chlorine atoms instead of ethoxy groups, commonly used as a precursor in triazine synthesis.
2,4,6-Triamino-1,3,5-triazine: Amino groups instead of ethoxy groups, known for its use in melamine resins.
Uniqueness: The ethoxy groups provide a balance between hydrophilicity and hydrophobicity, making the compound versatile for various chemical and biological applications .
Eigenschaften
CAS-Nummer |
884-43-5 |
|---|---|
Molekularformel |
C9H15N3O3 |
Molekulargewicht |
213.23 g/mol |
IUPAC-Name |
2,4,6-triethoxy-1,3,5-triazine |
InChI |
InChI=1S/C9H15N3O3/c1-4-13-7-10-8(14-5-2)12-9(11-7)15-6-3/h4-6H2,1-3H3 |
InChI-Schlüssel |
ZLKYBXDNXFQYDL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=NC(=NC(=N1)OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


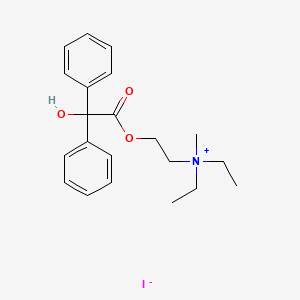
![1-[3-(Benzyloxy)phenyl]-7-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080346.png)

![13-[(1S,2S)-2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B14080352.png)
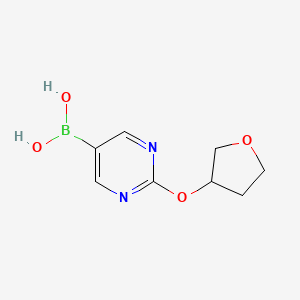
![3-{[7-(2-methoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}propanoic acid](/img/structure/B14080360.png)
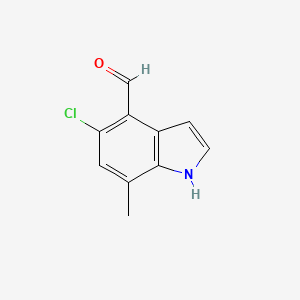
![1H-Cyclopenta[b]quinoline, 2,3-dihydro-9-phenyl-](/img/structure/B14080382.png)
![7-Bromo-2-(furan-2-ylmethyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080384.png)
![(3R)-3-(4-chlorophenyl)-4-[({4-[(2-hydroxy-4-oxoquinazolin-3(4H)-yl)methyl]cyclohexyl}carbonyl)amino]butanoic acid](/img/structure/B14080385.png)
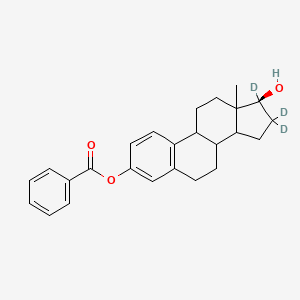

![1-[3-Ethoxy-4-(prop-2-en-1-yloxy)phenyl]-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080413.png)

